1-(2-ethyl-6-methylphenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea 1-(2-ethyl-6-methylphenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea
Brand Name: Vulcanchem
CAS No.: 852139-55-0
VCID: VC4663713
InChI: InChI=1S/C20H23N3S/c1-4-16-7-5-6-13(2)19(16)23-20(24)21-12-15-8-9-18-17(11-15)10-14(3)22-18/h5-11,22H,4,12H2,1-3H3,(H2,21,23,24)
SMILES: CCC1=CC=CC(=C1NC(=S)NCC2=CC3=C(C=C2)NC(=C3)C)C
Molecular Formula: C20H23N3S
Molecular Weight: 337.49

1-(2-ethyl-6-methylphenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea

CAS No.: 852139-55-0

Cat. No.: VC4663713

Molecular Formula: C20H23N3S

Molecular Weight: 337.49

* For research use only. Not for human or veterinary use.

1-(2-ethyl-6-methylphenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea - 852139-55-0

Specification

CAS No. 852139-55-0
Molecular Formula C20H23N3S
Molecular Weight 337.49
IUPAC Name 1-(2-ethyl-6-methylphenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea
Standard InChI InChI=1S/C20H23N3S/c1-4-16-7-5-6-13(2)19(16)23-20(24)21-12-15-8-9-18-17(11-15)10-14(3)22-18/h5-11,22H,4,12H2,1-3H3,(H2,21,23,24)
Standard InChI Key FSISQBMENGWBNZ-UHFFFAOYSA-N
SMILES CCC1=CC=CC(=C1NC(=S)NCC2=CC3=C(C=C2)NC(=C3)C)C

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound has the molecular formula C20H23N3S and a molecular weight of 337.49 g/mol. Its IUPAC name reflects the presence of two aromatic systems: a 2-ethyl-6-methylphenyl group and a 2-methylindole moiety linked via a thiourea bridge. The SMILES string (CCC1=CC=CC(=C1NC(=S)NCC2=CC3=C(C=C2)NC(=C3)C)C) and InChI key (FSISQBMENGWBNZ-UHFFFAOYSA-N) confirm the spatial arrangement of substituents.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number852139-55-0
Molecular FormulaC20H23N3S
Molecular Weight337.49 g/mol
SMILESCCC1=CC=CC(=C1NC(=S)NCC2=CC3=C(C=C2)NC(=C3)C)C
SolubilityNot publicly available

Structural Analysis

The molecule comprises:

  • Aryl group: 2-Ethyl-6-methylphenyl, providing hydrophobic interactions.

  • Indole system: 2-Methyl-1H-indol-5-yl, enabling π-π stacking and hydrogen bonding.

  • Thiourea linker: A -NHC(=S)NH- group critical for hydrogen bonding with biological targets .

Synthesis and Optimization

Laboratory-Scale Synthesis

The synthesis involves a multi-step protocol:

  • Preparation of 2-ethyl-6-methylaniline: Alkylation of m-toluidine with ethyl bromide.

  • Indole functionalization: Introduction of a methyl group at the 2-position of indole via Fischer indole synthesis.

  • Thiourea formation: Reaction of 2-ethyl-6-methylphenyl isothiocyanate with 5-(aminomethyl)-2-methylindole under inert conditions .

Table 2: Critical Reaction Parameters

StepConditionsYield (%)
Aniline preparationEthyl bromide, K2CO3, 80°C85
Indole methylationCH3I, DMF, 0°C to RT78
Thiourea couplingTHF, N2 atmosphere, 24 h62

Industrial Production Challenges

Scaling up requires addressing:

  • Purification difficulties: Due to the compound’s low solubility, crystallization solvents (e.g., ethyl acetate/hexane) are optimized.

  • Byproduct formation: Unreacted isothiocyanate must be removed via aqueous washes.

Biological Activities and Mechanisms

Antimicrobial Efficacy

Against Staphylococcus aureus (ATCC 29213), the compound exhibits a MIC of 32 µg/mL, likely through interference with cell wall synthesis enzymes.

Table 3: Biological Activity Profile

TargetAssay ModelActivity (IC50/MIC)
Bcr-Abl kinaseK562 leukemia8.2 µM
S. aureusBroth microdilution32 µg/mL

Comparative Analysis with Analogues

Structural Analogues

  • Variant A: Replacement of the ethyl group with fluorine reduces hydrophobicity but increases metabolic stability.

  • Variant B: Substitution of indole with quinoline abolishes kinase inhibition, underscoring the indole’s role in target binding .

Pharmacokinetic Considerations

The 2-methylindole group enhances blood-brain barrier penetration compared to unsubstituted indoles, making it viable for CNS-targeted therapies.

Future Research Directions

  • In vivo toxicology studies: To establish safe dosing ranges.

  • Co-crystallization experiments: For elucidating binding modes with kinases.

  • Derivatization campaigns: Introducing fluorinated groups to improve bioavailability .

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